



Application of Thallium-205 in Paleoceanographic Studies: Application Notes and Protocols

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These application notes provide a comprehensive overview of the use of **Thallium-205** (²⁰⁵Tl) isotopes in paleoceanographic research. Thallium isotopes have emerged as a powerful proxy for reconstructing past ocean redox conditions, particularly the extent of marine oxygenation. This document details the underlying principles, experimental protocols, and data interpretation related to this innovative geochemical tool.

Application Notes Introduction to the Thallium Isotope Paleoredox Proxy

Thallium (TI) has two stable isotopes, ²⁰³Tl and ²⁰⁵Tl. The isotopic composition of thallium in marine archives, such as ferromanganese crusts and marine sediments, is a sensitive recorder of the global burial flux of manganese (Mn) oxides.[1][2][3] The burial of Mn oxides is, in turn, directly linked to the extent of deep ocean oxygenation.[4] This relationship forms the foundation of the TI isotope paleoredox proxy.

The isotopic composition is expressed in epsilon notation (ϵ^{205} TI), which represents the deviation of the ϵ^{205} TI/ ϵ^{203} TI ratio of a sample from a standard reference material (NIST SRM 997) in parts per 10,000.[5][6]



The Geochemical Cycle of Thallium and Isotope Fractionation

The utility of TI isotopes as a paleoredox proxy is rooted in its geochemical behavior in the marine environment. In well-oxygenated oceans, manganese oxides are abundant on the seafloor. During the scavenging of TI by these Mn oxides, there is a preferential removal of the heavier 205 TI isotope from the seawater.[7][8] This process leaves the seawater isotopically lighter, with a negative ϵ^{205} TI signature. Modern, well-oxygenated seawater has a globally homogenous ϵ^{205} TI value of approximately -6.0.[3]

Conversely, under anoxic (oxygen-depleted) or euxinic (sulfidic) conditions, Mn oxides are not stable and do not act as a significant sink for Tl. In such environments, Tl is removed from the water column, often in association with sulfide minerals, without significant isotopic fractionation.[9] Consequently, the Tl isotopic composition of sediments deposited under these conditions reflects the ε^{205} Tl of the contemporaneous seawater.[7][10]

By analyzing the $\epsilon^{205}TI$ of ancient marine sediments formed under reducing conditions, scientists can reconstruct the $\epsilon^{205}TI$ of past seawater.[7] This, in turn, provides a proxy for the global extent of seafloor Mn oxide burial and, by extension, the degree of deep ocean oxygenation.[1][7] An increase in the $\epsilon^{205}TI$ of seawater recorded in anoxic sediments suggests a decrease in the global burial of Mn oxides, pointing to more widespread anoxia. Conversely, a decrease in seawater $\epsilon^{205}TI$ indicates an expansion of oxic conditions and increased Mn oxide burial.

Archives for Thallium Isotope Paleoceanography

The primary archives for reconstructing past seawater TI isotopic compositions are:

- Marine Sediments (especially black shales): These are ideal for preserving the seawater ε²⁰⁵Tl signature, as they are often deposited under anoxic conditions where isotopic fractionation during Tl uptake is minimal.[11]
- Ferromanganese (Fe-Mn) Crusts and Nodules: These archives precipitate directly from seawater over millions of years and record the isotopic composition of the water they grew from.[5][9] They provide long-term, continuous records of Tl isotope variations.[5]



Data Presentation

The following tables summarize key quantitative data for **Thallium-205** applications in paleoceanographic studies.

Marine Reservoir	Typical ε ²⁰⁵ Tl Value	Reference(s)
Modern Seawater	-6.0 ± 0.3	[3]
Ferromanganese Sediments	≈ +1 5	[2]
Low-Temperature Altered Oceanic Crust	≈ -20	[2]
Oxic Pelagic Sediments	> +2.5	[5]
Anoxic Sediments	< -1.5	[5]
Surface Layers of Fe-Mn Crusts (last 25 Myr)	+12.8 ± 1.2	[5]
Fe-Mn Crusts (60-50 Ma)	~+6	[5]
Fe-Mn Crusts (25 Ma)	~+12	[5]

Geological Reference Material	Fraction	Reported ε ²⁰⁵ Tl Value	Reference(s)
USGS SCo-1 (Cody Shale)	Authigenic	-2.99 (reproducibility < 0.3 ε units)	[11]
USGS SCo-1 (Cody Shale)	Authigenic	-2.9 ± 0.1 (2SD, n=9)	[11]
USGS SCo-1 (Cody Shale)	Detrital	-2.5 ± 0.3 (2SD, n=9)	[11]
NOD-A-1	Bulk	+0.8 (2SD, n=5)	[3]

Experimental Protocols



The determination of thallium isotope compositions in geological samples is a multi-step process that requires careful sample preparation, chemical separation, and analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation and Digestion

The initial step involves the dissolution of the solid sample to bring the thallium into an aqueous solution.

- For Bulk Rock/Sediment Analysis:
 - Homogenize the sample by grinding it into a fine powder in an agate mortar.
 - Accurately weigh approximately 100-250 mg of the powdered sample into a clean Savillex® PFA vial.
 - Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids (e.g., in a 3:1 ratio).
 - Seal the vial and place it on a hotplate at approximately 120-150°C for 48-72 hours, or until complete dissolution is achieved.
 - Evaporate the acid mixture to dryness on the hotplate.
 - Add concentrated HNO₃ or a mixture of HNO₃ and hydrochloric acid (HCl) to convert any remaining fluorides to nitrates or chlorides and heat.
 - Evaporate the sample to dryness again and redissolve the residue in a known volume of dilute acid (e.g., 1M HBr or 0.5M HNO₃) to prepare for ion-exchange chromatography.
- Leaching for Authigenic Fraction of Sediments:
 - Weigh approximately 100 mg of the powdered sediment sample into a PFA vial.
 - Add 2 M HNO₃ to the vial.
 - Allow the sample to leach overnight. This procedure has been shown to successfully isolate the authigenic TI fraction from the detrital (mineral-bound) fraction.



Thallium Separation by Ion-Exchange Chromatography

To obtain accurate and precise isotopic measurements, thallium must be separated from the sample matrix to avoid isobaric and polyatomic interferences during MC-ICP-MS analysis.[6]

- Anion-Exchange Chromatography:
 - Prepare an anion-exchange column using a resin such as Bio-Rad® AG1-X8.
 - Condition the resin with dilute acid (e.g., 1M HBr).
 - Oxidize the TI in the dissolved sample to TI(III) by adding a few drops of bromine water.
 - Load the sample onto the column. Tl(III) will form anionic complexes (e.g., TlBr₄⁻) that are retained by the resin, while many matrix elements are eluted.
 - Wash the column with a series of acids (e.g., 1M HBr, 1M HNO₃) to remove remaining matrix elements.
 - Reduce the TI(III) back to TI(I) using a reducing agent such as a solution of SO₂ or ascorbic acid.
 - Elute the purified TI from the column with a suitable acid (e.g., dilute HNO₃).
 - Evaporate the collected TI fraction and reconstitute it in dilute HNO₃ for analysis.

MC-ICP-MS Analysis

The final step is the measurement of the ²⁰⁵Tl/²⁰³Tl ratio using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer.

- Instrumentation: A high-resolution MC-ICP-MS, such as a Thermo Fisher Neptune, is typically used for TI isotope analysis.[6]
- Mass Bias Correction: Instrumental mass bias is corrected for using a standard-sample bracketing technique with a known TI isotope standard (NIST SRM 997).[3] Additionally, an external element, such as lead (NIST SRM 981 Pb), can be added to the sample and



standard solutions to monitor and correct for instrumental drift during the analysis.[6] More recently, tungsten (W) has also been used for this purpose.[12]

- Data Acquisition: The ion beams of ²⁰³Tl and ²⁰⁵Tl are measured simultaneously in separate Faraday cups. The ratio of these two isotopes is calculated for each measurement.
- Data Reporting: The final TI isotopic composition is reported as ε²⁰⁵TI, calculated as the deviation of the sample's ²⁰⁵TI/²⁰³TI ratio from that of the NIST SRM 997 standard in parts per 10,000.

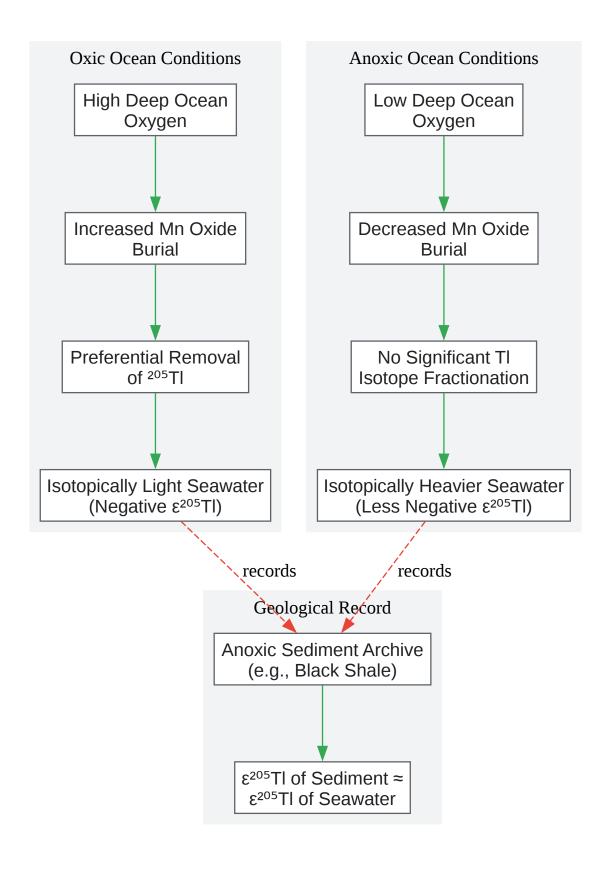
Mandatory Visualization



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Caption: Experimental workflow for **Thallium-205** isotope analysis.





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Caption: Logical relationships of the **Thallium-205** paleoredox proxy.



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